molecular formula C10H11NO3 B3059648 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid CAS No. 1060807-03-5

1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid

Cat. No. B3059648
CAS RN: 1060807-03-5
M. Wt: 193.20
InChI Key: HVWNYPQMLIJPKZ-UHFFFAOYSA-N
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Description

“1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid” is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 . It is a white to yellow solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NO3/c1-14-8-6-7 (2-5-11-8)10 (3-4-10)9 (12)13/h2,5-6H,3-4H2,1H3, (H,12,13) . This indicates that the compound has a cyclopropane ring attached to a carboxylic acid group and a 2-methoxypyridin-4-yl group .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid at room temperature . The compound should be stored at room temperature .

Scientific Research Applications

Metabolic Pathways and Drug Development

1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid and its derivatives have been explored for their metabolic pathways in the development of new drugs. For example, studies have examined the metabolism of novel anti-cancer agents like 1-(3-[3-(4-cyanobenzyl)-3H-imidazol-4-yl]-propyl)-3-(6-methoxypyridin-3-yl)-1-(2-trifluoromethylbenzyl)thiourea, revealing extensive metabolization into different metabolites including glucuronide conjugates, and identifying major metabolic pathways in rats (Lee et al., 2004).

Imaging and Diagnostic Applications

Compounds containing 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid motifs have been radiolabeled for use in positron emission tomography (PET) imaging. For instance, quinolines with this structure were developed as potential radiotracers for imaging the benzodiazepine site of GABA(A) receptors (Moran et al., 2012). In another study, the regional brain distribution of a radiolabeled compound was examined, suggesting its potential for imaging GABAB receptors in the brain (Naik et al., 2018).

Pharmacological Applications

The chemical structure has also been manipulated in the design of potent non-ulcerogenic anti-inflammatory and analgesic agents. For instance, the carboxylic acid group of certain anti-inflammatory drugs was reacted with substituted ethylamine derivatives, leading to the formation of compounds with high analgesic and anti-inflammatory activity without inducing gastric lesions (Berk et al., 2009).

Safety and Hazards

The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-(2-methoxypyridin-4-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-14-8-6-7(2-5-11-8)10(3-4-10)9(12)13/h2,5-6H,3-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWNYPQMLIJPKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C2(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857297
Record name 1-(2-Methoxypyridin-4-yl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid

CAS RN

1060807-03-5
Record name 1-(2-Methoxy-4-pyridinyl)cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060807-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methoxypyridin-4-yl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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